N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine is a complex organic compound with the molecular formula C21H18BrN5. This compound is characterized by the presence of a tetrazole ring, a bromophenyl group, and a benzyl group, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with sodium azide to form 4-bromobenzyl azide. This intermediate is then subjected to cyclization with phenylacetonitrile in the presence of a base to form the tetrazole ring. The final step involves the benzylation of the tetrazole derivative to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-1-ethanol: A compound with similar bromophenyl and tetrazole structures but different functional groups.
4-bromo-N-Cbz-piperidine: Another bromophenyl-containing compound with a different core structure
Uniqueness
N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine is unique due to its combination of a tetrazole ring, bromophenyl group, and benzyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C21H18BrN5 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-benzyl-1-[1-(4-bromophenyl)tetrazol-5-yl]-1-phenylmethanamine |
InChI |
InChI=1S/C21H18BrN5/c22-18-11-13-19(14-12-18)27-21(24-25-26-27)20(17-9-5-2-6-10-17)23-15-16-7-3-1-4-8-16/h1-14,20,23H,15H2 |
InChI Key |
KOJSPLOXRFIHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C3=NN=NN3C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.